2-(4-Fluorophenyl)propanal

Description

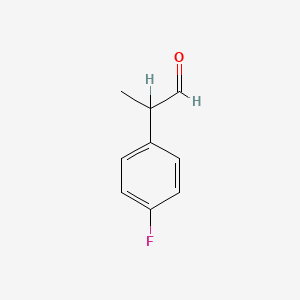

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANCPBXTNIZNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457861 | |

| Record name | 2-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189445-63-4 | |

| Record name | 2-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl Propanal

Established Synthetic Routes and Mechanistic Considerations

Several well-established synthetic pathways are employed for the preparation of 2-(4-fluorophenyl)propanal (B68073). These routes involve fundamental organic transformations and provide reliable access to the target compound.

Aldol (B89426) Condensation Pathways Towards this compound

Aldol condensation represents a classical and effective method for forming carbon-carbon bonds. sigmaaldrich.comiitk.ac.in In the context of synthesizing this compound, a crossed aldol condensation is typically employed. This involves the reaction of 4-fluorobenzaldehyde (B137897) with propanal in the presence of a base, such as sodium hydroxide. smolecule.com The reaction generally proceeds under reflux conditions to drive the reaction to completion. smolecule.com The mechanism involves the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The resulting β-hydroxy aldehyde can then undergo dehydration to yield an α,β-unsaturated aldehyde, which upon subsequent reduction can afford the target this compound.

A variation of this approach involves the reaction of isobutyraldehyde (B47883) and 4-fluorobenzyl chloride in the presence of sodium hydroxide, water, benzene (B151609), and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. prepchem.com This method results in the formation of 3-(4-fluorophenyl)-2,2-dimethyl-1-propanal. prepchem.com

Reductive Synthesis from Carboxylic Acid Precursors and Subsequent Oxidation Protocols

Another common strategy for the synthesis of this compound involves the reduction of a carboxylic acid precursor followed by a controlled oxidation. smolecule.com A suitable starting material is 2-(4-fluorophenyl)propanoic acid. This acid can be reduced to the corresponding alcohol, 2-(4-fluorophenyl)propanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). smolecule.com

Following the reduction, the primary alcohol is then oxidized to the desired aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid. Common reagents for this step include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their selectivity in converting primary alcohols to aldehydes. nih.gov Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is another effective method.

| Method | Starting Material | Key Reagents | Intermediate | Final Product |

| Aldol Condensation | 4-Fluorobenzaldehyde, Propanal | NaOH | 3-Hydroxy-2-(4-fluorophenyl)propanal | This compound |

| Reductive/Oxidative | 2-(4-Fluorophenyl)propanoic acid | 1. LiAlH₄ 2. PCC or DMP | 2-(4-Fluorophenyl)propanol | This compound |

Transition Metal-Catalyzed Hydroformylation of Styrenes

Transition metal-catalyzed hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes. nih.gov This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, 4-fluorostyrene (B1294925) serves as the alkene substrate.

The reaction is typically catalyzed by complexes of rhodium or cobalt, although other metals like iridium, palladium, platinum, and iron have also been investigated. nih.govnih.gov The choice of ligand coordinated to the metal center is critical for controlling the regioselectivity of the reaction, favoring the formation of the branched aldehyde (this compound) over the linear isomer. Phosphorus-based ligands, such as phosphines and phosphites, are commonly employed to achieve high regioselectivity. nih.govnih.gov For instance, rhodium catalysts with specific phosphine (B1218219) ligands have demonstrated high conversion and selectivity for the branched aldehyde in the hydroformylation of styrene (B11656) derivatives. nih.gov The reaction is carried out under a pressurized atmosphere of synthesis gas (a mixture of carbon monoxide and hydrogen). nih.gov

| Catalyst System | Substrate | Product | Regioselectivity (branched:linear) |

| Rh/Phosphine Ligands | 4-Fluorostyrene | This compound | High (e.g., >10:1) nih.gov |

Grignard Reaction and Nucleophilic Addition Strategies

Grignard reactions provide a versatile route for the formation of carbon-carbon bonds. In the context of synthesizing precursors to this compound, a Grignard reagent derived from a suitable aryl halide, such as 4-fluorobromobenzene, can be utilized. The Grignard reagent, 4-fluorophenylmagnesium bromide, can then react with an appropriate electrophile.

One synthetic approach involves the reaction of a Grignard reagent with an epoxide, followed by oxidation. For instance, the reaction of 4-fluorophenylmagnesium bromide with propylene (B89431) oxide would yield 1-(4-fluorophenyl)propan-2-ol. Subsequent oxidation of the secondary alcohol would then produce the corresponding ketone, which would require further steps to be converted to the desired aldehyde. A more direct, though structurally different, example involves the reaction of 2-fluorophenylmagnesium bromide with acrolein to form 3-(2-fluorophenyl)prop-2-en-1-ol, which can then be hydrogenated and oxidized to the aldehyde.

Stereoselective Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in pharmaceuticals and agrochemicals where a specific stereoisomer often exhibits the desired biological activity. smolecule.com

Asymmetric Catalysis in the Formation of Chiral this compound

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. smolecule.comrsc.org In the case of this compound, several asymmetric catalytic approaches can be envisioned.

One prominent method involves the use of chiral catalysts in hydroformylation reactions. By employing a chiral ligand, it is possible to control the stereochemistry of the newly formed chiral center. While achieving high enantioselectivity in hydroformylation can be challenging, significant progress has been made in the development of chiral phosphine and phosphite (B83602) ligands for rhodium-catalyzed asymmetric hydroformylation. google.com

Another approach is the kinetic resolution of a racemic mixture of this compound. This can be achieved using chiral catalysts or enzymes. For instance, a chemoenzymatic method for the synthesis of (2S)-2-arylpropanols involves the dynamic kinetic resolution of 2-arylpropanals using alcohol dehydrogenases. rsc.orgunibo.it This process combines an enzyme-catalyzed kinetic reduction of one enantiomer with a base-catalyzed racemization of the unreacted aldehyde, allowing for a theoretical yield of up to 100% of the desired enantiomer of the corresponding alcohol, which can then be oxidized to the chiral aldehyde. rsc.org The racemization occurs through a keto-enol tautomerism, which can be controlled by pH. rsc.orgrsc.org

Asymmetric aldol reactions, using chiral auxiliaries or chiral catalysts, can also be employed to set the stereocenter during the carbon-carbon bond formation step. For example, the use of a chiral auxiliary attached to one of the reactants can direct the stereochemical outcome of the reaction. researchgate.net After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

| Method | Catalyst/Reagent | Principle |

| Asymmetric Hydroformylation | Chiral Rhodium-Phosphine Complex | Enantioselective addition of H and CHO to 4-fluorostyrene. |

| Dynamic Kinetic Resolution | Alcohol Dehydrogenase / Base | Enzyme-catalyzed reduction of one enantiomer and racemization of the other. rsc.orgrsc.orgunibo.it |

| Asymmetric Aldol Reaction | Chiral Auxiliary or Chiral Lewis Acid | Diastereoselective C-C bond formation. |

Chiral Auxiliary-Mediated Approaches to this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. Chiral auxiliaries are a classical and powerful tool, offering a reliable method for introducing stereocenters. These auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One of the most effective and widely used classes of chiral auxiliaries is based on pseudoephedrine. Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The enolates of these amides, when generated in the presence of lithium chloride, undergo highly diastereoselective alkylations. caltech.edu For the synthesis of this compound, this would involve the N-acylation of pseudoephedrine with propanoic acid, followed by deprotonation to form a chiral enolate. This enolate would then react with a suitable electrophilic fluorine source or, more commonly, an arylating agent. However, the more standard approach involves alkylating the enolate of an N-acyl pseudoephedrine amide. For instance, the lithium enolate of N-propanoylpseudoephedrine can be alkylated with a 4-fluorophenyl-containing electrophile. The resulting α-substituted amide can then be converted into the target aldehyde, this compound, with high enantiomeric enrichment. caltech.edu

Another prominent class of auxiliaries is the Evans oxazolidinones. wikipedia.org In a typical sequence, the oxazolidinone is acylated with propanoyl chloride. The resulting imide is then enolized, usually with a boron reagent like dibutylboron triflate, to form a Z-enolate. This enolate can then undergo a diastereoselective reaction, such as an aldol reaction with a suitable aldehyde, to create two new stereocenters. wikipedia.org While traditionally used for aldol additions, this methodology can be adapted for the synthesis of α-aryl aldehydes. The resulting product is then cleaved to release the chiral aldehyde.

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. The effectiveness of these approaches is summarized in the table below, based on representative transformations.

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) | Key Features |

| Pseudoephedrine | Enolate Alkylation | High | Both enantiomers are inexpensive; auxiliary is recoverable; products can be converted to acids, alcohols, or aldehydes. caltech.edu |

| Evans Oxazolidinone | Aldol Addition | >95% | Forms Z-enolates that give predictable stereochemical outcomes; powerful for creating two contiguous stereocenters. wikipedia.org |

| Camphorsultam | Michael Addition, Alkylation | High | Known as Oppolzer's sultam, it offers significant asymmetric induction and is effective in various C-C bond-forming reactions. wikipedia.org |

Chemoenzymatic and Biocatalytic Routes for Enantiocontrol

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com Chemoenzymatic routes, which combine enzymatic steps with chemical transformations, leverage the high selectivity of enzymes to create chiral synthons that can be further elaborated. google.comnih.govnih.gov

For this compound, several biocatalytic strategies are viable, primarily focusing on the asymmetric synthesis of its chiral alcohol precursor, 2-(4-fluorophenyl)propan-1-ol, or related chiral building blocks.

Ketoreductases (KREDs): Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a cofactor like NADPH or NADH. mdpi.com The synthesis of enantiomerically pure this compound can be envisioned via the reduction of the prochiral ketone, 1-(4-fluorophenyl)propan-2-one. Engineered KREDs from organisms such as Lactobacillus species have been successfully used to produce chiral alcohols with excellent enantiomeric excess (ee) and at high substrate loadings, a key requirement for industrial viability. mdpi.com The reaction often employs a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH) or isopropanol (B130326) and a corresponding alcohol dehydrogenase, to recycle the expensive NAD(P)H. mdpi.comacs.org

Dehydrogenases for Keto Acid Reduction: An alternative route involves the enzymatic reduction of an α-keto acid. For example, a continuous process for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid has been developed on a multi-kilogram scale using D-lactate dehydrogenase (D-LDH). researchgate.netmdpi.com This process utilizes formate (B1220265) dehydrogenase (FDH) for cofactor regeneration and achieves excellent enantiomeric excess (>99.9%) and high space-time yields in a membrane reactor. researchgate.netmdpi.com The resulting α-hydroxy acid is a versatile building block that can be converted to the target aldehyde.

Lipase-Mediated Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols or esters. nih.govmdpi.com In a typical resolution of racemic 2-(4-fluorophenyl)propan-1-ol, a lipase (B570770) such as Candida antarctica lipase B (often immobilized as Novozym 435) would selectively acylate one enantiomer, leaving the other unreacted. nih.gov This allows for the separation of the two enantiomers. Dynamic kinetic resolution (DKR) can further enhance this process by incorporating a catalyst that racemizes the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

| Enzyme Class | Organism/Type | Substrate | Product | Enantiomeric/Diastereomeric Excess |

| Ketoreductase (KRED) | Lactobacillus kefir (engineered) | Prochiral Ketone | Chiral Alcohol | >99% ee mdpi.com |

| Dehydrogenase (D-LDH) | Leuconostoc mesenteroides | α-Keto Acid | (R)-α-Hydroxy Acid | >99.9% ee researchgate.net |

| Lipase | Candida antarctica (Novozym 435) | Racemic Ester/Alcohol | Enantiopure Alcohol & Ester | >99% ee nih.gov |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

In chiral auxiliary-mediated synthesis , the stereocontrol arises from the rigid, well-defined transition state enforced by the auxiliary. For the alkylation of a pseudoephedrine amide, the process begins with deprotonation to form a lithium-chelated (Z)-enolate. The lithium cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, creating a rigid bicyclic structure. The incoming electrophile is then forced to approach from the sterically less hindered face of the enolate, opposite the phenyl group of the pseudoephedrine, leading to high diastereoselectivity. caltech.edu

In biocatalytic reactions , the mechanism of stereocontrol is dictated by the three-dimensional structure of the enzyme's active site. For a ketoreductase, the prochiral ketone substrate binds within the active site in a specific orientation. This precise positioning is achieved through a network of interactions (hydrophobic, hydrogen bonding, etc.) between the substrate and the amino acid residues of the enzyme. The cofactor (e.g., NADPH) is also bound in close proximity, and the hydride transfer to the ketone's carbonyl carbon occurs stereospecifically from either the re or si face, depending on the enzyme, to yield one specific enantiomer of the alcohol product. mdpi.com

The aldol reaction , which can be a route to precursors of this compound, proceeds through the formation of an enolate from one aldehyde molecule, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule. masterorganicchemistry.com In a base-catalyzed mechanism, this addition leads to an alkoxide intermediate, which is subsequently protonated to yield a β-hydroxy aldehyde. masterorganicchemistry.com When a chiral auxiliary like an Evans oxazolidinone is used, the reaction proceeds through a highly organized six-membered ring transition state (a Zimmerman-Traxler model), where the metal cation (often boron) chelates both the enolate oxygen and the aldehyde's carbonyl oxygen, dictating the facial selectivity of the reaction. wikipedia.org

Industrial Scale Synthesis Considerations and Process Intensification Challenges for this compound

Translating a laboratory synthesis into a large-scale industrial process presents significant challenges related to cost, safety, efficiency, and environmental impact. google.comacs.org

Industrial Scale-Up: For chemical syntheses like those involving Grignard reactions or metal enolates, key challenges include managing the heat generated by exothermic reactions, handling large quantities of flammable solvents, and ensuring batch-to-batch consistency. google.com Purification at a large scale, often requiring crystallization or distillation, must be optimized to ensure high purity of the final product. An unexpected loss of enantiomeric excess upon scale-up can also occur, as was observed by GSK in a phase-transfer catalyzed synthesis, highlighting the complex interplay of factors in industrial processes. acs.org

Process Intensification (PI): Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. In the context of synthesizing this compound, PI can be applied to both chemical and biocatalytic routes.

For biocatalytic processes , PI is crucial for economic viability. Key strategies include:

Whole-Cell Biocatalysis: Using whole microbial cells instead of isolated enzymes can be more cost-effective as it eliminates the need for costly enzyme purification. The cells also contain the necessary cofactor regeneration systems. acs.org

Immobilization: Immobilizing enzymes on a solid support (e.g., Novozym 435) allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple batches, significantly reducing costs. nih.gov

Continuous Reactors: Using membrane reactors allows for the retention of the enzyme while the product is continuously removed. This approach can lead to very high space-time yields, as demonstrated in the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, which achieved 560 g/L/day. researchgate.netmdpi.com

In Situ Product Removal: In reactions that are limited by equilibrium, such as some ketone reductions, removing the product as it is formed can drive the reaction to completion and achieve higher yields. acs.org

These advanced strategies are essential for developing robust, economical, and environmentally responsible methods for producing high-value chiral compounds like this compound on an industrial scale.

Chemical Reactivity and Derivatization of 2 4 Fluorophenyl Propanal

Transformations of the Aldehyde Functional Group

The aldehyde moiety is the primary site for a variety of chemical transformations, including oxidation, reduction, and a range of nucleophilic addition reactions.

Oxidation to 2-(4-Fluorophenyl)propanoic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids, a fundamental transformation in organic synthesis. The aldehyde group in 2-(4-Fluorophenyl)propanal (B68073) can be effectively oxidized to yield 2-(4-Fluorophenyl)propanoic acid. This conversion is typically achieved using common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. The ease of this oxidation is a characteristic feature of aldehydes compared to other carbonyl compounds like ketones, which are resistant to oxidation under similar conditions.

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

| This compound | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 2-(4-Fluorophenyl)propanoic Acid |

Reduction to 2-(4-Fluorophenyl)propanol

The carbonyl group of an aldehyde can be reduced to a primary alcohol. For this compound, this transformation yields 2-(4-Fluorophenyl)propanol. This is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. medlifemastery.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to give the final alcohol product. medlifemastery.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its greater functional group tolerance and safer handling.

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product |

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Fluorophenyl)propanol |

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles. savemyexams.com These reactions are fundamental to carbon-carbon bond formation and the synthesis of more complex molecules.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final neutral product. libretexts.org Since the original aldehyde is trigonal planar at the carbonyl carbon, the nucleophile can attack from either face of the molecule. libretexts.org If the two groups attached to the carbonyl carbon are different (as they are in this compound), this creates a new stereocenter, often resulting in a racemic mixture of two enantiomers. savemyexams.comlibretexts.org

Specific examples of nucleophilic addition reactions include:

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from sodium or potassium cyanide and an acid, yields a cyanohydrin. The cyanide ion (:CN⁻) acts as the nucleophile. savemyexams.com

Aldol-type Reactions: In a documented example, this compound has been reacted with a keto-acid in 1,4-dioxane, representing a type of aldol (B89426) addition reaction to form a more complex molecular scaffold. theses.fr

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, forming a substituted alkene.

Grignard Reaction: Addition of an organomagnesium halide (Grignard reagent) results in the formation of a secondary alcohol after acidic workup.

Table 3: Examples of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Intermediate | Final Product Type |

| Hydrogen Cyanide (HCN) | Alkoxide of cyanohydrin | 2-Hydroxy-3-(4-fluorophenyl)butanenitrile |

| Keto-acid | Aldol adduct | β-Hydroxy aldehyde derivative |

| Phosphorus Ylide (R₂C=PPh₃) | Betaine/Oxaphosphetane | Alkene |

| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary Alcohol |

Reactions Involving the 4-Fluorophenyl Moiety

The aromatic ring of this compound is also reactive, primarily through electrophilic and nucleophilic substitution pathways. The reactivity and regioselectivity are governed by the electronic effects of the fluorine atom and the propanal side chain.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking a strong electrophile. The outcome of the reaction is dictated by the directing effects of the substituents already on the ring. wikipedia.org

In this compound, these two effects are in opposition. The fluorine directs incoming electrophiles to the ortho position (C3 and C5), while the propanal group directs to the meta position (also C3 and C5). Therefore, the directing effects are synergistic, strongly favoring substitution at the positions ortho to the propanal group and meta to the fluorine atom. Common EAS reactions include nitration (with HNO₃/H₂SO₄) and halogenation (e.g., with Br₂/FeBr₃).

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-4-fluorophenyl)propanal and 2-(3-Nitro-4-fluorophenyl)propanal |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-fluorophenyl)propanal and 2-(3-Bromo-4-fluorophenyl)propanal |

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. byjus.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a stabilized anionic intermediate called a Meisenheimer complex. wikipedia.org

For SNAr to be efficient, the electron-withdrawing group must be located ortho or para to the leaving group (in this case, the fluorine atom) to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.org In this compound, the aldehyde-containing side chain is in the para position relative to the fluorine. The carbonyl group is electron-withdrawing, which activates the ring towards nucleophilic attack and facilitates the displacement of the fluoride (B91410) ion. This type of transformation has been observed in similar systems; for instance, a fluorine atom para to a carbonyl group has been displaced by a methoxy (B1213986) nucleophile during the synthesis of chalcone (B49325) derivatives. acgpubs.org A variety of nucleophiles, such as alkoxides, amines, or thiolates, can potentially displace the fluorine atom under appropriate reaction conditions.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(4-Methoxyphenyl)propanal |

| Amine | Pyrrolidine | 2-(4-(Pyrrolidin-1-yl)phenyl)propanal |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(4-(Phenylthio)phenyl)propanal |

Complex Derivatization for Advanced Fine Chemical Synthesis

The strategic importance of this compound and its structural motif extends into the realm of advanced fine chemical synthesis, where it serves as a crucial building block for constructing highly complex molecules, including pharmaceutical intermediates and specialized materials. These multi-step synthetic sequences leverage the inherent reactivity of the fluorophenyl and propanal moieties to build sophisticated molecular architectures.

One significant area of application is in the synthesis of heterocyclic compounds. For instance, derivatives of the 2-(4-fluorophenyl) group are integral to the synthesis of advanced pharmaceutical intermediates like Canagliflozin. The synthesis of the key intermediate, 2-(4-fluorophenyl)thiophene, involves a multi-step process that begins with the formation of a Grignard reagent from 2-bromothiophene. google.com This is followed by a Kumada coupling reaction with a fluorobenzene (B45895) derivative, catalyzed by nickel or palladium complexes, to yield the target thiophene (B33073) structure. google.com This process highlights how the fluorophenyl group is incorporated into a heterocyclic system, a common strategy in medicinal chemistry to enhance biological activity.

Another example is the synthesis of novel Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) ring. researchgate.net The synthesis starts by creating a key intermediate, 2-(4-fluorophenyl)pyridine-3-carboxylic acid, which is then treated with thiosemicarbazide (B42300) and phosphorous oxychloride to form an amine. researchgate.net This amine subsequently reacts with various aldehydes to produce a series of complex Schiff bases. researchgate.net Such multi-step syntheses are fundamental to creating libraries of compounds for drug discovery.

The following table outlines a representative multi-step synthesis for a key pharmaceutical intermediate.

Table 1: Synthesis of 2-(4-Fluorophenyl)thiophene Intermediate

| Step | Reactants | Reagents/Catalysts | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Bromothiophene, Magnesium | Solvent (e.g., THF) | 2-Thienylmagnesium bromide | Grignard Reaction |

| 2 | 2-Thienylmagnesium bromide, Fluorobromobenzene | Nickel or Palladium catalyst | 2-(4-Fluorophenyl)thiophene | Kumada Coupling |

This table summarizes a synthetic route for a key intermediate used in the production of Canagliflozin. google.com

Stereoselective synthesis represents another frontier where the 2-(4-fluorophenyl) motif is employed for creating advanced chemical entities. The synthesis of chiral molecules is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. For example, complex intermediates for fungicides like Epoxiconazole, such as 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, are synthesized through stereocontrolled reactions. google.com These syntheses often involve Grignard reactions followed by nucleophilic additions to prochiral ketones, where the stereochemical outcome is carefully controlled. google.com

Furthermore, the derivatization extends to the preparation of phosphoramidate (B1195095) prodrugs, which are designed to improve the delivery and efficacy of antiviral and other therapeutic agents. google.comgoogle.com These complex syntheses involve coupling a phosphorylated moiety to a nucleoside or other active molecule that contains the 2-(4-fluorophenyl) group, often through a multi-step process requiring careful protection and deprotection of functional groups. google.com

The research into these complex derivatizations underscores the versatility of the 2-(4-fluorophenyl) structure in building high-value fine chemicals. The ability to incorporate this group into diverse and complex molecular frameworks through multi-step and stereoselective processes is a testament to its importance in modern organic synthesis. physicsandmathstutor.comlibretexts.orgassets-servd.host

Table 2: Research Findings on Complex Derivatization

| Target Molecule Class | Key Synthetic Strategy | Starting Materials (Examples) | Resulting Intermediate/Product (Example) | Significance |

|---|---|---|---|---|

| Thiophene Derivatives | Grignard Reaction, Kumada Coupling | 2-Bromothiophene, Fluorobromobenzene | 2-(4-Fluorophenyl)thiophene | Intermediate for Canagliflozin google.com |

| Pyridine/Thiadiazole Hybrids | Hydrolysis, Cyclization, Schiff Base Formation | 2-(4-fluorophenyl)pyridine-3-carboxylic acid ester, Thiosemicarbazide, Aldehydes | Schiff bases of 5-[2-(4-Fluorophenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Exploration of novel bioactive compounds researchgate.net |

| Chiral Alcohols | Grignard Reaction, Nucleophilic Addition | 2-Chlorobenzyl chloride, 2-Chloro-4'-fluoroacetophenone (B45902) | 1-Chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol | Intermediate for Epoxiconazole google.com |

| Phosphoramidates | Stereoselective Phosphorylation | Nucleoside containing a 2-(4-fluorophenyl) group | (S)-Isopropyl 2-(((S)-(2-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3... | Antiviral prodrugs google.com |

This table provides an overview of advanced synthesis strategies involving the 2-(4-fluorophenyl) moiety.

Strategic Applications of 2 4 Fluorophenyl Propanal As a Versatile Building Block

Precursor in Pharmaceutical Synthesis and Drug Design

2-(4-Fluorophenyl)propanal (B68073) serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. The presence of the fluorine atom is particularly significant as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. smolecule.com

Derivatives of this compound have been investigated for their potential in treating a range of conditions. For instance, compounds with similar structural motifs have shown promise in targeting neurological disorders and certain types of cancer. smolecule.com The aldehyde functional group provides a reactive site for further molecular elaboration, allowing for the construction of complex drug architectures.

One notable area of research involves the synthesis of imidazol-5-one derivatives from 2-(4-fluorophenyl) starting materials. researchgate.net These compounds have been designed and evaluated for their anticancer activity, with some derivatives showing potent inhibitory action against specific cancer cell lines, such as the MCF-7 breast cancer cell line. researchgate.net Molecular docking studies have suggested that these derivatives can bind effectively to key protein targets like Polo-like kinase 1 (Plk1), indicating their potential as novel anti-cancer agents. researchgate.net

The versatility of the fluorophenyl group is further highlighted in the development of compounds targeting the dopamine (B1211576) transporter and other neuroreceptors. evitachem.com For example, it is a component in the synthesis of certain piperazine (B1678402) derivatives with high affinity for the dopamine transporter, which are being explored for therapeutic applications.

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound and its derivatives are valuable intermediates for creating new pesticides and herbicides. smolecule.com The incorporation of a fluorinated phenyl ring can lead to enhanced biological activity and improved physicochemical properties of the final agrochemical product.

While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the use of fluorinated intermediates in this sector is a well-established strategy. For example, the related compound 2-(4-fluorophenyl)-2-propanol (B1298620) is a known intermediate in the synthesis of the fungicide Epoxiconazole. google.comchemchart.com This highlights the importance of the 4-fluorophenyl group in the development of effective crop protection agents.

The synthesis of various agrochemical intermediates often involves fluorinated building blocks. chemnet.com The reactivity of the aldehyde group in this compound allows for its integration into larger, more complex molecules with desired pesticidal or herbicidal properties.

Contribution to the Synthesis of Novel Fluoroalkylated Compounds

The development of novel fluoroalkylated compounds is a significant area of research in organic chemistry, driven by the unique properties that fluorine atoms impart to molecules. This compound is a valuable starting material in this context. The term "fluoroalkylated" refers to the introduction of a fluorine-containing alkyl group into a molecule.

The synthesis of such compounds is crucial for creating new materials with applications in medicinal chemistry, agrochemicals, and material science. nih.gov The presence of the 4-fluorophenyl group in this compound already provides a fluorinated aromatic core. This can be further elaborated through reactions at the propanal side chain to create more complex fluoroalkylated structures.

Methodologies for creating fluoroalkylated compounds often involve cycloaddition reactions or the use of specific fluorinating agents. nih.govgoogle.com While direct examples of the use of this compound in these specific reaction types are not readily found, its structure is amenable to various synthetic transformations that could lead to novel fluoroalkylated products.

Role in Material Science Precursor Chemistry

In material science, fluorinated compounds are prized for their unique properties, including thermal stability, chemical resistance, and specific surface characteristics. This compound and its derivatives can serve as precursors for the synthesis of fluorinated polymers and other advanced materials. nih.gov

The introduction of fluorine into polymers can significantly alter their properties. For instance, fluoropolymers often exhibit increased thermal stability, flame retardancy, and resistance to oxidation. They may also have lower surface energy and water absorption. rushim.ru

While direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers suitable for polymerization. For example, the aldehyde group could be converted to other functional groups that are more amenable to polymerization reactions. The resulting polymers would incorporate the fluorophenyl moiety, potentially leading to materials with desirable properties for applications such as high-performance films, coatings, and seals. rushim.ru

Specialized Chemical Entity Synthesis (e.g., Epoxiconazole Intermediates)

This compound is a precursor for the synthesis of highly specialized chemical entities, a prime example being intermediates for the fungicide Epoxiconazole. google.com Epoxiconazole is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. nih.gov

The synthesis of Epoxiconazole involves the creation of a key intermediate, 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol. google.com While this compound is not directly listed as the starting material in the provided patent, the structurally related 2-chloro-4'-fluoroacetophenone (B45902) is used. google.com It is plausible that this compound could be a precursor to this acetophenone (B1666503) or other similar intermediates through straightforward synthetic transformations.

The synthesis of such complex molecules often involves multiple steps, including Grignard reactions and nucleophilic additions, where the fluorinated phenyl group plays a crucial role in the final structure and activity of the target compound. google.com

Advanced Analytical and Spectroscopic Characterization of 2 4 Fluorophenyl Propanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(4-Fluorophenyl)propanal (B68073), providing unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) nuclei.

Detailed ¹H NMR spectral data reveals the specific chemical environment of each proton in the molecule. For this compound, the aldehyde proton (CHO) characteristically appears as a doublet at approximately 9.66 ppm. rsc.org The proton on the chiral carbon (CH) presents as a quartet around 3.63 ppm, coupled to the adjacent methyl protons. rsc.org The aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the range of 7.06-7.18 ppm. rsc.org The methyl protons (CH₃) are observed as a doublet near 1.43 ppm. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. The aldehydic carbon (C=O) exhibits a characteristic downfield shift to around 200.5 ppm. rsc.org The carbon of the C-F bond in the aromatic ring is observed at approximately 162.6 ppm with a characteristic coupling constant (JC-F) of about 247.1 Hz. The other aromatic carbons show signals between 115.9 and 133.4 ppm, with the carbon atom attached to the propanal moiety appearing around 133.4 ppm. rsc.org The chiral carbon (CH) resonates at approximately 52.1 ppm, while the methyl carbon (CH₃) appears at about 14.7 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H (CHO) | 9.66 (d) | - |

| Aldehyde C (CHO) | - | 200.5 |

| Benzylic H (CH) | 3.63 (q) | - |

| Benzylic C (CH) | - | 52.1 |

| Aromatic H (ortho to F) | 7.06-7.08 (m) | - |

| Aromatic C (ortho to F) | - | 115.9 (d, JC-F = 21.1 Hz) |

| Aromatic H (meta to F) | 7.17-7.18 (m) | - |

| Aromatic C (meta to F) | - | 129.8 (d, JC-F = 8.1 Hz) |

| Aromatic C (ipso) | - | 133.4 (d, JC-F = 3.3 Hz) |

| Aromatic C (para to substituent) | - | 162.6 (d, JC-F = 247.1 Hz) |

| Methyl H (CH₃) | 1.43 (d) | - |

| Methyl C (CH₃) | - | 14.7 |

Data sourced from reference rsc.org. d = doublet, q = quartet, m = multiplet.

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. Electron ionization (EI) mass spectrometry of this compound typically shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO), resulting in a significant peak at m/z 123, and the loss of an ethyl group, leading to a fragment at m/z 123. libretexts.orgiitd.ac.in Another characteristic fragmentation involves the cleavage of the bond between the alpha and beta carbons, which can lead to the formation of a tropylium-like ion. The presence of the fluorine atom can also influence the fragmentation, leading to characteristic ion patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the elemental formula C₉H₉FO. rsc.org

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 152 | [C₉H₉FO]⁺ (Molecular Ion) |

| 123 | [C₈H₆F]⁺ |

| 109 | [C₇H₆F]⁺ |

| 96 | [C₆H₅F]⁺ |

Fragmentation patterns can be complex and may vary with instrumentation.

Chiral Chromatography for Enantiomeric Purity Assessment

Due to the presence of a stereocenter at the second carbon of the propanal chain, this compound exists as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of racemic mixtures of similar compounds. sciensage.info The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the separation. rsc.orgscirp.orgdujps.com The detection is typically carried out using a UV detector. scirp.orgscirp.org The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. For instance, studies on similar chiral compounds have demonstrated successful enantioseparation using Chiralpak columns with mobile phases containing hexane and an alcohol modifier. pku.edu.cnbgb-analytik.com

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Analysis

Vibrational and electronic spectroscopy provide further confirmation of the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. A strong, sharp peak is typically observed in the region of 1725-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. rsc.org The C-H stretching of the aldehyde group can be seen as a weaker band around 2720-2820 cm⁻¹. rsc.org The C-F stretching vibration of the fluorophenyl group gives rise to a strong absorption band in the range of 1150-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also a prominent feature in the Raman spectrum. The symmetric breathing mode of the aromatic ring often gives a strong Raman signal.

UV-Vis Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. This compound is expected to exhibit absorption maxima characteristic of a substituted benzene (B151609) ring. Typically, aromatic compounds show a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the 230-270 nm region. The presence of the aldehyde group, a chromophore, can cause a red shift (bathochromic shift) of these bands. The n→π* transition of the carbonyl group may appear as a weak absorption band at longer wavelengths, often above 300 nm. For similar aromatic aldehydes, absorption maxima are observed around 250-280 nm. vulcanchem.com

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1725 |

| IR Spectroscopy | C-H Stretch (Aldehyde) | ~2720, ~2817 |

| IR Spectroscopy | C-F Stretch | ~1220-1230 |

| IR Spectroscopy | Aromatic C=C Stretch | ~1510, ~1605 |

| UV-Vis Spectroscopy | π→π* Transition | ~250-280 |

Data is a general representation and may vary based on experimental conditions.

Theoretical Investigations and Mechanistic Studies of 2 4 Fluorophenyl Propanal Reactivity

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for exploring the electronic structure, stability, and dynamic behavior of 2-(4-fluorophenyl)propanal (B68073) and its derivatives. mdpi.com These methods allow researchers to model molecular properties and reaction energetics with a high degree of accuracy.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a commonly employed quantum chemical method to investigate the geometry, electronic properties, and reactivity of molecules like this compound. researchgate.netresearchgate.net Calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. nih.gov For instance, the presence of the fluorine atom on the phenyl ring influences the electron distribution across the molecule, which can be quantified through analysis of molecular orbitals and electrostatic potential maps. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and its propensity to undergo chemical reactions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Interactive Data Table: Calculated Properties of Phenylpropanal Derivatives

| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β₀) (esu) |

|---|

Note: Data for a related class of compounds is presented to illustrate the types of parameters derived from quantum chemical calculations.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a means to study the time-dependent behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. mdpi.complos.org These simulations track the motions of atoms and molecules over time, offering insights into conformational changes, solvent effects, and binding interactions. mdpi.comnih.gov For example, MD simulations can reveal how the molecule orients itself within a solvent shell and how this orientation affects its reactivity. mdpi.com

In the context of drug design, MD simulations are used to explore the stability of a ligand-receptor complex, which is crucial for predicting the efficacy of a potential drug molecule. mdpi.comresearchgate.net By simulating the interaction of a molecule like this compound or its derivatives with a biological target, researchers can identify key binding interactions and predict binding affinities. mdpi.comnih.gov

Reaction Pathway Analysis and Transition State Elucidation

Understanding the detailed mechanism of a chemical reaction involves identifying the intermediates and transition states along the reaction pathway. nih.gov Computational chemistry provides powerful tools for elucidating these often fleeting and difficult-to-observe species.

For reactions involving this compound, such as aldol (B89426) reactions, hydroformylation, or reductions, theoretical calculations can map out the potential energy surface of the reaction. theses.frnih.gov This mapping helps to identify the lowest energy pathway from reactants to products. The transition state, which represents the highest energy point along this pathway, is of particular interest as its structure and energy determine the reaction rate. nih.gov

Techniques like relaxed potential energy surface scans can be used to model the transformation from one conformation to another, identifying stable intermediates and the transition states that connect them. acs.org For example, in a nucleophilic addition to the carbonyl group of this compound, calculations can model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent changes in geometry and electronic structure. The structure of the transition state can reveal important details about the reaction mechanism, such as whether the reaction proceeds through a concerted or stepwise process. researchgate.net

Solvent Effects and Reaction Environment Impact on this compound Transformations

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. csbsju.eduwhiterose.ac.uknumberanalytics.com This is particularly true for reactions involving polar molecules or charged intermediates, where solvent-solute interactions can be significant. csbsju.edunumberanalytics.comresearchgate.net

The transformation of this compound can be influenced by the polarity and protic or aprotic nature of the solvent. csbsju.edu Polar solvents, for instance, are effective at stabilizing charged species, such as the intermediates formed in S_N1-type reactions. csbsju.edu Protic solvents, which can act as hydrogen bond donors, can specifically solvate and stabilize both anions and cations. csbsju.edu

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on a reaction. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in a simulated solvent environment. acs.org By performing calculations in different simulated solvents, researchers can predict how the reaction outcome will change with the solvent.

For example, in a reaction where a polar transition state is formed, a polar solvent would be expected to lower the activation energy and thus increase the reaction rate. researchgate.net Conversely, for reactions where the reactants are more polar than the transition state, a polar solvent might hinder the reaction. The choice of solvent can also influence the regioselectivity and stereoselectivity of a reaction by differentially stabilizing different transition states. numberanalytics.com

The presence of other species in the reaction environment, such as catalysts or co-reagents, also plays a critical role. theses.fr The interaction of this compound with a catalyst surface or a Lewis acid, for instance, can activate the molecule towards a specific transformation. Theoretical studies can model these interactions to understand the catalytic cycle and the factors that control its efficiency.

Emerging Research Directions and Future Prospects for 2 4 Fluorophenyl Propanal

Innovations in Green Chemistry Synthesis and Catalysis

The synthesis of 2-(4-fluorophenyl)propanal (B68073) and its derivatives is increasingly benefiting from the principles of green chemistry, which aim to develop more environmentally friendly and sustainable chemical processes. semanticscholar.org Key areas of innovation include the use of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions. semanticscholar.orgscispace.com

Recent research has explored the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. For instance, aluminized polyborate has been utilized as an efficient, inexpensive, and eco-friendly catalyst for the one-pot synthesis of 1,8-dioxo-decahydroacridines under solvent-free conditions. growingscience.com Similarly, the use of water as a solvent in the presence of surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB) has been shown to be a green and practical method for the synthesis of 2-substituted benzothiazoles. scispace.com Microwave-assisted synthesis has also emerged as a green technique, offering rapid reaction times and high yields in aqueous media. sci-hub.se These approaches minimize the use of hazardous organic solvents and reduce energy consumption. semanticscholar.orgsci-hub.se

The development of novel catalytic systems is another significant area of research. For example, a P(V)-promoted rhodium-catalyzed hydroformylation of styrenes has been developed for the highly regioselective synthesis of 2-arylpropanals, including this compound, under mild conditions. nih.govmdpi.com This method offers high yields and selectivity. Furthermore, solvent-free synthesis methods are being investigated, such as the synthesis of quaternary α-hydroxy α-trifluoromethyl diazenes, which demonstrates a nucleophilic formylation strategy. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Methods

| Feature | Conventional Synthesis | Green Synthesis Innovations |

|---|---|---|

| Catalyst | Homogeneous acids/bases, expensive metals (e.g., palladium) google.com | Recyclable heterogeneous catalysts (e.g., Nafion® NR50, aluminized polyborate), biocatalysts (e.g., lipases) growingscience.commdpi.commdpi.com |

| Solvent | Volatile organic compounds (VOCs) | Water, glycerol, ionic liquids, or solvent-free conditions scispace.comsci-hub.seresearchgate.net |

| Energy | Reflux, high temperatures for extended periods | Microwave irradiation, ultrasound, room temperature reactions semanticscholar.orgsci-hub.se |

| Byproducts | Often produces significant waste | Minimized waste, improved atom economy |

| Reaction Time | Can be lengthy | Often shorter reaction times semanticscholar.orgresearchgate.net |

Development of Novel Stereoselective Transformations

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. smolecule.com Research in this area is focused on developing new stereoselective transformations to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

One major focus is on asymmetric reduction reactions. For example, the asymmetric reduction of 2-chloro-4′-fluoroacetophenone using alcohol dehydrogenase (TeSADH) mutants has been shown to produce (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol with very high enantioselectivity. nih.gov This chemoenzymatic approach offers a green and efficient route to chiral alcohols. Lipase-catalyzed kinetic resolutions are also employed for the stereoselective synthesis of trans-flavan-4-ols, demonstrating high enantioselectivity. mdpi.com

Asymmetric annulation reactions are another area of active research. For instance, asymmetric (3 + 3) and (4 + 2) annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been developed to construct diverse chiral heterocyclic frameworks with excellent stereoselectivities. nih.gov Furthermore, peptide-catalyzed stereoselective 1,4-addition reactions between aldehydes and nitroolefins can generate quaternary carbon centers with high diastereoselectivity and enantioselectivity. ethz.ch

The development of novel chiral catalysts is central to advancing stereoselective transformations. N-Triflylphosphoramides (NTPA) have emerged as highly acidic and effective catalysts for a variety of asymmetric reactions, including cycloadditions and additions to imines. rsc.org Rhodium-catalyzed asymmetric C(sp2)-H functionalization controlled by transient axial chirality is another innovative strategy. pku.edu.cn

Table 2: Examples of Stereoselective Transformations

| Reaction Type | Reagents/Catalyst | Product Type | Stereoselectivity |

|---|---|---|---|

| Asymmetric Reduction | TeSADH mutants | Chiral 2-halo-1-arylethanols | High enantioselectivity (>99% ee) nih.gov |

| Kinetic Resolution | Lipase (B570770) | trans-Flavan-4-ols | High enantioselectivity (ee >99%) mdpi.com |

| Asymmetric Annulation | Chiral catalysts (e.g., C2, C3) | Chiral spiro[indoline-3,4′-isoindoles] | Excellent dr (>20:1) and ee (up to 99%) nih.gov |

| 1,4-Addition | Peptide catalysts | Quaternary carbon-containing compounds | High dr (10.0:1) and ee (97%) ethz.ch |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into continuous flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. whiterose.ac.uk Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. whiterose.ac.ukacs.org

Continuous flow systems have been designed for various reactions relevant to the synthesis of fluorinated compounds. For example, a compact lab plant has been developed for the continuous-flow synthesis of fluorine-containing fine chemicals, which was combined with an online NMR analysis platform for real-time reaction monitoring. This setup allows for rapid optimization and control of the synthesis process. The continuous flow oxidation of alcohols to aldehydes using TEMPO/NaOCl has also been demonstrated as a selective and scalable method. acs.org

Automated synthesis platforms, often coupled with flow chemistry, are enabling the rapid synthesis and screening of libraries of compounds. nih.gov These platforms can automate the entire synthesis workflow, from reagent preparation to purification and analysis. For instance, a fully automated synthesis of [177Lu]Lu-FAPI derivatives has been achieved using a modular lab system, highlighting the potential for producing radiopharmaceuticals on demand. nih.gov Similarly, an automated continuous-flow solid-phase synthesis platform has been developed for the synthesis of prexasertib (B560075) and its analogues. nih.gov

The telescoping of multiple reaction steps in a continuous flow system, where intermediates are not isolated, further enhances efficiency and reduces waste. whiterose.ac.uk Bayesian self-optimization techniques are being integrated into these automated platforms to accelerate the optimization of multi-step syntheses. whiterose.ac.uk

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4'-fluoro-benzophenone |

| 2-chloro-4′-fluoroacetophenone |

| 2-chlorotrityl chloride |

| 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate |

| 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol |

| 2-phenylisoindoline-1,3-dione |

| 3-cyclopropyl-3-oxo propionate |

| 3-phenylpropanal |

| 4-fluorobenzaldehyde (B137897) |

| 4-fluorobenzoic boric acid |

| 4-flourophenyl magnesium bromide |

| (S)-2-(4-fluorophenyl)propanoic acid |

| (S)-2-(4-fluorophenyl)propanol |

| (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol |

| [177Lu]Lu-FAPI-04 |

| [177Lu]Lu-FAPI-46 |

| diethylphthalate |

| prexasertib |

| propanal |

| pyridine-2,3-diamine |

| thieno[2,3-c]isoquinolin-5(4H)-one-A |

| trans-flavan-4-ols |

| 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide |

| 2-(4-fluorophenyl) thiophene (B33073) |

| 1,8-dioxo-decahydroacridines |

| 2-substituted benzothiazoles |

| quaternary α-hydroxy α-trifluoromethyl diazenes |

| 2-arylpropanals |

| N-Triflylphosphoramides |

| 2,3-dioxopyrrolidines |

| 3-alkylidene oxindoles |

| chiral spiro[indoline-3,4′-isoindoles] |

| nitroolefins |

| chiral phenylalanine derivatives |

| [177Lu]Lu-FAPI derivatives |

| 2-bromothiophene |

| 2-thienylmagnesium bromide |

| 5-nitro-2-chlorobenzoic acid |

| 2-chlorobenzoic acid |

| mesalazine |

| 1-methyltetrahydroisoquinoline |

| 4-fluoropyrazole |

| diketone |

| hydrazine |

| (2-chlorophenyl)-bis-(4-fluorophenyl)methanol |

| N,1,1-triaryl imine |

| 2,2,2-trifluoro-1-phenylethanol |

| (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol |

| ticonazole |

| 1-(4-fluorophenyl)-N-(1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide |

| 1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropane-1-carboxylic acid |

| tert-pentyl (1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)carbamate |

| oseltamivir |

| 4,6-diaryl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles |

| 1,2,4-thiadiazole |

| 1,8-dioxo-decahydroacridines |

| meropenem trihydrate |

| β-amino alcohols |

| 10-chloro-8-(4-fluorophenyl)-1H-benzo nih.govsmolecule.com fluoreno[3,4-c]furan-3(8H)-one |

| 4-(4-fluorophenyl)-6-isopropylpyrimidin-2-amine |

| 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine |

| 5-[2-(4-fluorophenyl) pyridin-3-yl]-1, 3, 4-thiadiazol-2-amine |

| 3-((4-fluorophenyl)thio)propanal |

| 2-(4-fluorophenyl)-2-propanol (B1298620) |

| 2-(4-chlorophenyl)-1-propanol |

| 2-(4-fluorophenyl)chroman-4-one |

| (2S,4S)-2-(4-fluorophenyl)chroman-4-ol |

| 3-(tert-butyldiazenyl)-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-ol |

| 2-(2,4-dimethoxyphenyl)-1,1,1-trifluoro-3-[(4-methoxyphenyl)-amino]propan-2-ol |

| 3,3,3-trifluoro-2-hydroxy-2-(thiophen-2-yl)propanal oxime |

| 3,3,3-trifluoro-2-hydroxy-2-(p-tolyl)propanal oxime |

| 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal oxime |

| 2-(p-tolyl)propanal |

| 2-(o-tolyl)propanal |

| 2-(4-nitrophenyl)propanal |

| 2-(4-bromophenyl)propanal |

| 2-(3-bromophenyl)propanal |

| 2-(2-bromophenyl)propanal |

| 2-(4-chlorophenyl)propanal |

| 2-(3-chlorophenyl)propanal |

| 2-(2-chlorophenyl)propanal |

| 2-(3-fluorophenyl)propanal |

| 2-(4-methoxyphenyl)propanal |

| 2-(4-hydroxyphenyl)propanal |

| 2-(4-(tert-butyl)phenyl)propanal |

| 2-(4-iso-butylphenyl)propanal |

| 3-(2-phenyl-5-(trifluoromethyl)oxazol-4-yl)propanal |

| 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carbaldehyde |

| 5-(furan-2-yl)isoxazole-3-carbaldehyde |

| 5-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazole-3-carbaldehyde |

| (S)-1-(3-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol |

| (S)-1-(naphthalen-2-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol |

| (S)-2-(4-(4-ethylphenyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-ol |

| 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-fluorophenyl)-benzamide |

| 2-(4-fluorophenyl)benzothiazole |

| (2-ethyl-6-(4-fluorophenyl)-3-methylquinolin-8-yl)(phenyl)methanone |

| 2-ethyl-3-methylquinoline |

| tert-butyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-fluorophenyl)propanoate |

| tert-butyl (3R,3a′R,7′S,7a′S)-2′-benzyl-7′-(4-fluorophenyl)-3a′-hydroxy-2,3′-dioxo-5′-phenyl-1′,2′,3′,3a′,7′,7a′-hexahydrospiro[indoline-3,4′-isoindole]-1-carboxylate |

| 5-((5-(4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile |

| 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol |

| (R)-2-chloro-1-(4′-bromophenyl)-1-ethanol |

| (R)-2-chloro-1-(4′-chlorophenyl)-1-ethanol |

Q & A

Q. Key Considerations :

- Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Reaction yields depend on steric hindrance from the fluorophenyl group and catalyst selection .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 152.1 (C₉H₉FO⁺) with fragmentation patterns confirming the fluorophenyl and aldehyde groups .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry in derivatives .

Validation : Cross-referencing with databases like PubChem or NIST ensures accuracy .

Advanced: How does the fluorophenyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

The 4-fluorophenyl moiety enhances:

- Lipophilicity : Increases membrane permeability, critical for bioactive molecules (e.g., anticancer agents) .

- Electron-Withdrawing Effects : Stabilizes intermediates in nucleophilic addition reactions, facilitating derivatization .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in pharmacokinetic studies .

Q. Experimental Validation :

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

- Molecular Docking : Fluorophenyl derivatives show higher binding affinity to targets like Polo-like kinase 1 (Plk1) due to hydrophobic interactions .

Advanced: What computational strategies predict the pharmacokinetic behavior of this compound derivatives?

Methodological Answer:

- QSAR Analysis :

- Develop models using descriptors like logP, polar surface area, and H-bonding capacity to predict absorption and toxicity .

- Validate with leave-one-out cross-validation (e.g., R² > 0.85) .

- Molecular Dynamics Simulations :

- Lipinski’s Rule of Five :

- Derivatives with molecular weight <500 Da and logP <5 show higher oral bioavailability .

Case Study : 2-(4-Fluorophenyl)imidazol-5-ones derivatives exhibited favorable ADMET profiles for breast cancer drug candidates .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation .

- Spill Management : Absorb with silica gel and neutralize with sodium bicarbonate .

Advanced: How can structural modifications of this compound optimize its bioactivity?

Methodological Answer:

- Derivatization Strategies :

- Biological Testing :

- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7) to assess anti-proliferative activity .

- Enzyme Inhibition Studies : Measure IC₅₀ values against target kinases (e.g., Plk1) .

Example : Ligand 27 (a derivative) showed a Plk1 binding affinity of −9.2 kcal/mol, outperforming parent compounds .

Basic: What are the industrial research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Synthesis of fluorinated APIs (e.g., antipsychotics, anticancer agents) .

- Material Science : Building block for liquid crystals or OLED materials due to aromatic rigidity .

Advanced: How do crystallographic studies resolve structural ambiguities in fluorophenyl derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Synchrotron Radiation : Enhances resolution for low-symmetry crystals .

Basic: What analytical techniques quantify this compound in complex mixtures?

Methodological Answer:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm .

- GC-MS : Derivatize with BSTFA to improve volatility .

- Calibration Curves : Linear range of 0.1–100 µg/mL with R² > 0.99 .

Advanced: How do electronic effects of the fluorophenyl group impact reaction mechanisms?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Fluorine’s electron-withdrawing nature activates the ring for SNAr reactions at para positions .

- Radical Stability : Fluorine enhances stabilization of benzyl radicals in photochemical reactions .

Experimental Evidence : Kinetic isotope effects (KIE) studies confirm rate-determining steps in fluorophenyl reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.